molecular formula C23H24N2O3S2 B4975393 3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(phenylsulfanyl)phenyl]propanamide

3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(phenylsulfanyl)phenyl]propanamide

Cat. No.: B4975393
M. Wt: 440.6 g/mol
InChI Key: HFAFMVUZQVJRQT-UHFFFAOYSA-N
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Description

3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(phenylsulfanyl)phenyl]propanamide is a complex organic compound with a molecular formula of C18H21NO3S2

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(2-phenylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-2-24-30(27,28)20-15-12-18(13-16-20)14-17-23(26)25-21-10-6-7-11-22(21)29-19-8-4-3-5-9-19/h3-13,15-16,24H,2,14,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAFMVUZQVJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(phenylsulfanyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(ethylsulfamoyl)benzoic acid with 2-(phenylsulfanyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(phenylsulfanyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfonamide derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(phenylsulfanyl)phenyl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(phenylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide
  • 3-ethoxy-N-[4-(ethylsulfamoyl)phenyl]propanamide

Uniqueness

3-[4-(Ethylsulfamoyl)phenyl]-N-[2-(phenylsulfanyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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